4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

Neuraminidase inhibition assay In vitro pharmacology Prodrug activation

4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid (CAS 187227-45-8), systematically designated (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid, is the active carboxylate metabolite of the ethyl ester prodrug oseltamivir phosphate (Tamiflu®). Also known as oseltamivir carboxylate, GS 4071, and Ro 64-0802, this cyclohexenecarboxylic acid functions as a potent, competitive inhibitor of influenza A and B viral neuraminidases (sialidases) with a reported IC₅₀ of 2 nM.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
Cat. No. B11932932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
InChIInChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)
InChIKeyNENPYTRHICXVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic Acid (Oseltamivir Acid) – Procurement-Ready Neuraminidase Inhibitor Reference Standard


4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid (CAS 187227-45-8), systematically designated (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid, is the active carboxylate metabolite of the ethyl ester prodrug oseltamivir phosphate (Tamiflu®). Also known as oseltamivir carboxylate, GS 4071, and Ro 64-0802, this cyclohexenecarboxylic acid functions as a potent, competitive inhibitor of influenza A and B viral neuraminidases (sialidases) with a reported IC₅₀ of 2 nM [1]. The compound is supplied as a high-purity research reference standard (typical purity ≥98%) intended for in vitro biochemical assays, antiviral susceptibility testing, resistance surveillance, and analytical method development [2].

Why Oseltamivir Phosphate (Prodrug) Cannot Substitute for 4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic Acid in In Vitro Research Applications


In-class substitution between oseltamivir phosphate (the clinical prodrug, CAS 204255-11-8) and its active carboxylate metabolite is a frequent source of experimental error in influenza research. Oseltamivir phosphate is an ethyl ester prodrug that is itself inactive against viral neuraminidase; it requires ester hydrolysis—primarily by hepatic carboxylesterase 1 (CES1)—for conversion to the pharmacologically active oseltamivir carboxylate [1]. In cell-free biochemical assays, oseltamivir phosphate exhibits negligible neuraminidase inhibitory activity, and in cell-based systems, variable esterase expression can produce inconsistent activation kinetics. Furthermore, ex vivo plasma esterases can convert up to 31.8% of the prodrug to the active metabolite after 4 hours, introducing wide interindividual variability in pharmacokinetic studies [2]. These factors render the prodrug unsuitable as a direct substitute for the active carboxylate in quantitative neuraminidase inhibition assays, resistance profiling, or structure–activity relationship (SAR) studies, where precise, esterase-independent target engagement is required.

Quantitative Differential Evidence Guide: 4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic Acid vs Closest Analogs


Direct Target Engagement Without Esterase-Dependent Bioactivation vs Oseltamivir Phosphate Prodrug

Oseltamivir acid (GS 4071, Ro 64-0802) directly inhibits influenza neuraminidase with an IC₅₀ of 2 nM in cell-free enzymatic assays, whereas oseltamivir phosphate (GS 4104) exhibits no measurable intrinsic neuraminidase inhibitory activity—it is an inactive ethyl ester prodrug that requires hepatic carboxylesterase 1 (CES1)-mediated hydrolysis to generate the active carboxylate [1]. In in vitro systems lacking esterase activity, oseltamivir phosphate cannot serve as a neuraminidase inhibitor. Even in esterase-competent matrices, ex vivo conversion is incomplete and variable: plasma esterases convert 0–31.8% of oseltamivir phosphate to the active metabolite over 4 hours, with wide interindividual variation [2]. By contrast, oseltamivir acid provides immediate, stoichiometric target engagement independent of enzymatic bioactivation, ensuring reproducible IC₅₀ determinations across assay platforms.

Neuraminidase inhibition assay In vitro pharmacology Prodrug activation

Superior Selectivity Against Human Sialidases (NEU1–4) vs Zanamivir – Off-Target Profiling

In a direct comparative study using recombinant human sialidase isoforms NEU1, NEU2, NEU3, and NEU4, oseltamivir carboxylate (the target compound) exhibited no significant inhibition of any human sialidase at concentrations up to 1 mM—a concentration approximately 500,000-fold above its viral neuraminidase IC₅₀ [1]. By contrast, zanamivir significantly inhibited human NEU3 (Ki = 3.7 ± 0.48 μM) and NEU2 (Ki = 12.9 ± 0.07 μM) in the low micromolar range. This represents a marked selectivity advantage: oseltamivir carboxylate displays a >500,000-fold selectivity window for viral over human sialidases, whereas zanamivir's selectivity window is approximately 1,600- to 5,600-fold for NEU3 and approximately 470- to 1,600-fold for NEU2, depending on the viral subtype comparator.

Off-target selectivity Human sialidase inhibition Safety pharmacology

Subtype-Differential Neuraminidase Inhibition Potency vs Zanamivir Across H1N1, H3N2, and Influenza B

In a large-scale surveillance study of over 1,000 clinical influenza isolates (1996–1999), mean IC₅₀ values were established for both oseltamivir carboxylate and zanamivir across subtypes by two independent enzyme inhibition assays (chemiluminescent and fluorescent substrates). Oseltamivir carboxylate demonstrated markedly differential subtype potency: IC₅₀ = 1.2 nM (H1N1 N1), 0.5 nM (H3N2 N2), and 8.8 nM (B). Zanamivir exhibited a flatter subtype profile: IC₅₀ = 0.76 nM (H1N1), 1.82 nM (H3N2), and 2.28 nM (B) [1]. The key quantitative differentiation emerges at the subtype level: oseltamivir carboxylate is approximately 3.6-fold more potent than zanamivir against H3N2 (0.5 vs. 1.82 nM) but approximately 3.9-fold less potent against influenza B (8.8 vs. 2.28 nM). This subtype-dependent potency inversion is a defining characteristic of oseltamivir carboxylate relative to zanamivir.

Influenza subtype profiling Neuraminidase inhibitor susceptibility Antiviral potency

Comparative Potency in Contemporary Clinical H3N2 Isolates vs Peramivir, Zanamivir, and Laninamivir

In a 2022–23 Japanese surveillance study measuring IC₅₀ values of all four approved neuraminidase inhibitors against 74 pre-treatment A(H3N2) clinical isolates, the geometric mean IC₅₀ values were: oseltamivir (oseltamivir carboxylate) = 0.78 nM, peramivir = 0.66 nM, zanamivir = 2.08 nM, and laninamivir = 2.85 nM [1]. Oseltamivir carboxylate and peramivir were approximately equipotent (ratio = 1.18) and both were significantly more potent than zanamivir (2.7-fold difference) and laninamivir (3.7-fold difference). These values were consistent with data from the preceding ten influenza seasons, confirming the longitudinal stability of this potency ranking. No A(H3N2) isolates with highly reduced sensitivity to any of the four NAIs were detected in the 2022–23 season.

Clinical isolate susceptibility Neuraminidase inhibitor ranking Antiviral resistance surveillance

H275Y Resistance Mutation: Divergent Cross-Resistance Profile vs Zanamivir and Peramivir

The H275Y (N1 numbering) mutation in influenza A(H1N1)pdm09 neuraminidase confers highly reduced susceptibility to oseltamivir carboxylate while largely sparing zanamivir. In a direct comparative study using the NA-Star® assay, the H275Y mutant (A/MS-H275Y) exhibited oseltamivir carboxylate IC₅₀ >100 nM (representing >100-fold increase vs. wild-type), peramivir IC₅₀ = 38 ± 1.0 nM (approximately 13-fold increase), and zanamivir IC₅₀ = 1.0 ± 0.2 nM (no significant change from wild-type) [1]. For the oseltamivir-sensitive wild-type comparator A/California/07/2009, IC₅₀ values were 10.5 ± 1.3 nM (oseltamivir carboxylate), 2.9 ± 0.6 nM (peramivir), and 3.6 ± 0.5 nM (zanamivir). This pattern demonstrates that the H275Y substitution selectively ablates oseltamivir carboxylate activity while zanamivir retains full potency, and peramivir shows an intermediate resistance phenotype.

Antiviral resistance H275Y mutation Neuraminidase inhibitor cross-resistance

Reduced Central Nervous System Penetration vs Oseltamivir Prodrug – CNS Safety Profiling

In a comprehensive nonclinical CNS distribution study in rats, brain-to-plasma exposure ratios (AUC-based) were approximately 0.01 for oseltamivir carboxylate versus approximately 0.2 for the parent prodrug oseltamivir following intravenous administration [1]. This 20-fold difference in brain partitioning indicates that the active carboxylate metabolite has substantially lower passive permeability across the blood-brain barrier compared to the more lipophilic ethyl ester prodrug. Additionally, the conversion of the prodrug to the active metabolite in brain S9 fractions was slow and limited in both rat and human tissue, further restricting local brain exposure to the active carboxylate [1]. Oseltamivir was identified as a good substrate for P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, while oseltamivir carboxylate showed no significant active transport interactions beyond its inherently low passive permeability.

CNS penetration Blood-brain barrier Neuropsychiatric safety

Recommended Research and Industrial Application Scenarios for 4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic Acid


In Vitro Neuraminidase Inhibition Assays and High-Throughput Antiviral Screening

Oseltamivir acid is the definitive reference inhibitor for fluorescence-based or chemiluminescent neuraminidase inhibition assays (MUNANA or NA-Star® substrates) due to its direct, esterase-independent target engagement with an IC₅₀ of 2 nM against influenza A neuraminidase [1]. Unlike the prodrug oseltamivir phosphate, the carboxylate form requires no metabolic activation, eliminating inter-assay variability from differential esterase activity [2]. Its well-characterized subtype-dependent IC₅₀ profile (H1N1: 1.2 nM, H3N2: 0.5 nM, B: 8.8 nM) [3] makes it suitable as a calibrated positive control in both biochemical and cell-based antiviral screening cascades, including plaque reduction assays and viral yield reduction assays in MDCK cells.

Antiviral Resistance Surveillance and H275Y Mutation Screening

The H275Y mutation in influenza A(H1N1)pdm09 neuraminidase confers a >100-fold increase in oseltamivir carboxylate IC₅₀ (>100 nM vs. ~0.5–10.5 nM wild-type), providing the largest dynamic range among the four licensed neuraminidase inhibitors for discriminating resistant from susceptible isolates [1]. This makes oseltamivir acid the preferred probe compound for phenotypic resistance screening in clinical virology and public health surveillance programs. Zanamivir and laninamivir, by contrast, show minimal IC₅₀ shifts against H275Y mutants and thus lack discriminatory power for this globally prevalent resistance marker.

Analytical Reference Standard for LC-MS/MS Method Development and Environmental Monitoring

High-purity oseltamivir acid (CAS 187227-45-8, typical purity ≥98%) serves as a certified reference standard for developing and validating quantitative LC-MS/MS methods in pharmacokinetic studies, therapeutic drug monitoring, and environmental surveillance of antiviral pharmaceutical residues in wastewater and surface water [1]. The compound's distinct physicochemical properties—molecular weight 284.35, molecular formula C₁₄H₂₄N₂O₄, and characteristic MS/MS transitions—enable unambiguous identification and quantification in complex biological and environmental matrices.

Selectivity Profiling in Human Sialidase Off-Target Studies

For researchers investigating the off-target pharmacology of neuraminidase inhibitors on endogenous human sialidases (NEU1–4), oseltamivir acid provides a uniquely clean selectivity profile: no significant inhibition of any human sialidase isoform at concentrations up to 1 mM (>500,000-fold above viral IC₅₀) [1]. This contrasts with zanamivir, which inhibits human NEU3 (Ki = 3.7 μM) and NEU2 (Ki = 12.9 μM). Oseltamivir acid is therefore the superior negative control compound for experiments seeking to attribute sialidase-dependent phenotypes specifically to viral rather than host enzyme inhibition.

Quote Request

Request a Quote for 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.